

A Comparative Analysis of Calcifediol Impurities: Impurity 1 vs. A, B, and C

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Compound of Interest

Compound Name: Calcifediol Impurity 1

Cat. No.: B15290685

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of "**Calcifediol Impurity 1**" against other known calcifediol impurities, specifically Impurity A, Impurity B, and Impurity C. As isomers of calcifediol, these impurities present unique challenges in pharmaceutical development, requiring robust analytical methods for their identification and quantification to ensure the safety and efficacy of calcifediol-based therapies. This document outlines their key characteristics, comparative analytical data, and known biological significance, supported by detailed experimental protocols.

Chemical and Physical Characteristics

Calcifediol and its impurities, including Impurity 1, A, B, and C, are isomers, sharing the same molecular formula and weight. Their structural differences, however, lead to distinct physicochemical properties, which can be exploited for their separation and identification.

Parameter	Calcifediol	Calcifediol Impurity 1	Calcifediol Impurity A	Calcifediol Impurity B	Calcifediol Impurity C
Synonym(s)	25-hydroxycholecalciferol, Calcidiol	(S)-3-((Z)-2-((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol[1]	9 β ,10 α -cholesta-5,7-diene-3 β ,25-diol, 25-Hydroxylumisterol[2]	25-Hydroxyprovitamin D3, 7-Dehydro-25-hydroxycholesterol[3]	(3S,6E)-9,10-secocholesta-5(10),6,8-triene-3,25-diol, 25-Hydroxytachysterol[4][5]
CAS Number	19356-17-3[6]	23357-18-8[1]	61585-29-3[2][6]	22145-68-2[3][6]	39932-44-0[4][6]
Molecular Formula	C27H44O2[6]	C27H44O2[1]	C27H44O2[2][6]	C27H44O2[3][6]	C27H44O2[4][6]
Molecular Weight	400.65 g/mol[6]	400.65 g/mol[1]	400.65 g/mol[2][6]	400.65 g/mol[3][6]	400.65 g/mol[4]

Comparative Analytical Data (Representative)

The following tables present representative data from High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analyses. These values are illustrative and intended to demonstrate the expected differences in analytical behavior based on the isomeric nature of these compounds. Actual results may vary based on specific instrumentation and conditions.

High-Performance Liquid Chromatography (HPLC-UV)

Analyte	Representative Retention Time (min)
Calcifediol	12.5
Calcifediol Impurity 1	11.8
Calcifediol Impurity A	10.2
Calcifediol Impurity B	13.1
Calcifediol Impurity C	14.0

Mass Spectrometry (LC-MS/MS)

Analyte	Parent Ion (m/z) [M+H] ⁺	Key Fragment Ions (m/z)
Calcifediol	401.3	383.3, 365.3, 271.2, 253.2
Calcifediol Impurity 1	401.3	383.3, 365.3, 271.2, 253.2
Calcifediol Impurity A	401.3	383.3, 365.3, 271.2, 253.2
Calcifediol Impurity B	401.3	383.3, 365.3, 271.2, 253.2
Calcifediol Impurity C	401.3	383.3, 365.3, 271.2, 253.2

Note: While the parent ion and primary fragments are identical due to the isomeric nature of the impurities, their relative abundances may differ, aiding in their differentiation.

Biological Significance and Known Effects

The biological activities of calcifediol impurities are not as well-characterized as the parent compound. However, available information suggests that these impurities are not inert and may possess their own biological effects.

- Calcifediol Impurity A (25-Hydroxylumisterol): Studies have suggested that this impurity may have anti-inflammatory and immunomodulatory properties.[\[2\]](#)
- Calcifediol Impurity B (25-Hydroxyprovitamin D3): This impurity has been reported to inhibit mitochondrial cytochrome c oxidase.[\[7\]](#)

- Calcifediol Impurity C (25-Hydroxytachysterol): Limited information is available on the specific biological activity of this impurity.
- **Calcifediol Impurity 1**: The biological activity and potential toxicological profile of **Calcifediol Impurity 1** are not well-documented in publicly available literature, highlighting a critical area for further research.

The presence and biological activity of these impurities underscore the importance of their stringent control in pharmaceutical formulations to prevent unintended biological effects.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Separation of Calcifediol and its Impurities

This protocol describes a reverse-phase HPLC method for the separation and quantification of calcifediol and its isomeric impurities.

1. Instrumentation and Columns:

- HPLC system with a UV detector
- C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Flow Rate: 1.0 mL/min
- Gradient:
 - 0-5 min: 70% B
 - 5-20 min: 70% to 90% B

- 20-25 min: 90% B
- 25-26 min: 90% to 70% B
- 26-30 min: 70% B

3. Detection:

- Wavelength: 265 nm

4. Sample Preparation:

- Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for the Identification of Calcifediol and its Impurities

This protocol outlines a sensitive LC-MS/MS method for the structural confirmation of calcifediol and its impurities.

1. Instrumentation:

- Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

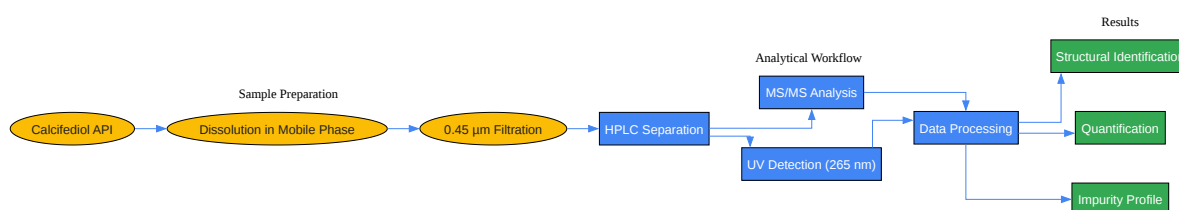
- Utilize the HPLC conditions described in Protocol 1.

3. Mass Spectrometry Parameters:

- Ionization Mode: Positive ESI
- Scan Type: Multiple Reaction Monitoring (MRM)
- Precursor Ion: m/z 401.3

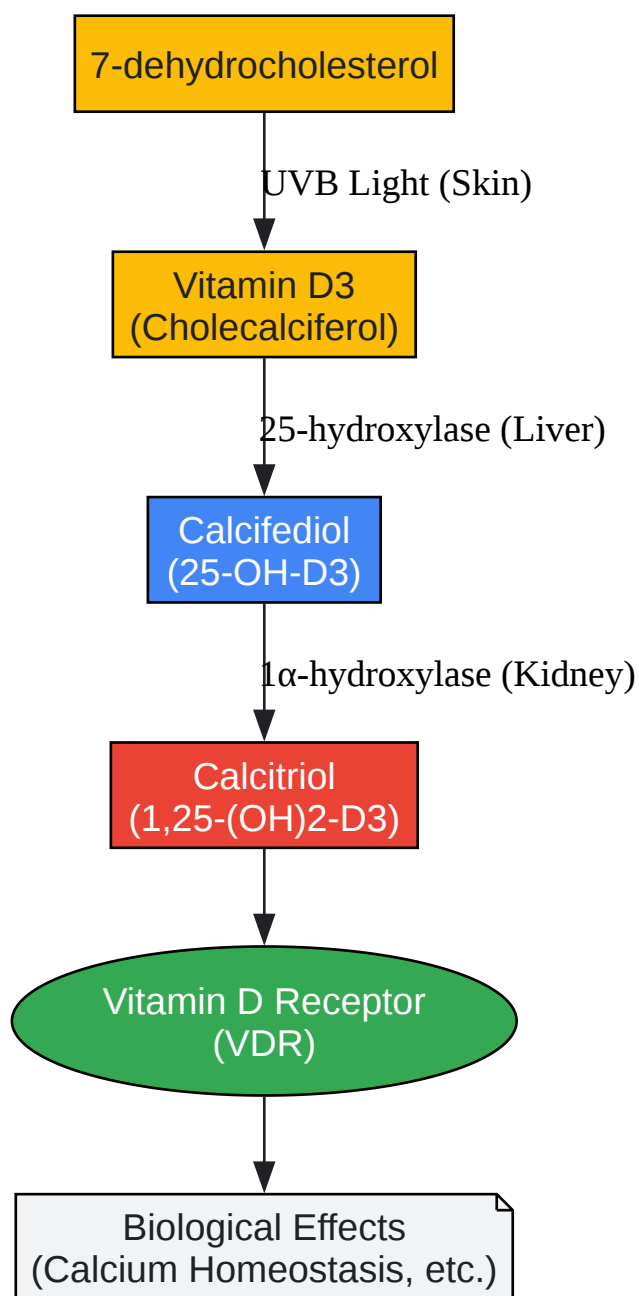
- Product Ions: m/z 383.3, 365.3, 271.2, 253.2
- Collision Energy: Optimized for each transition.

Visualizations



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Caption: Experimental workflow for the analysis of calcifediol impurities.



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Caption: Simplified Vitamin D metabolic pathway.

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